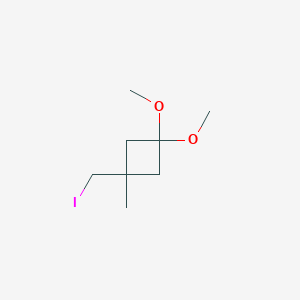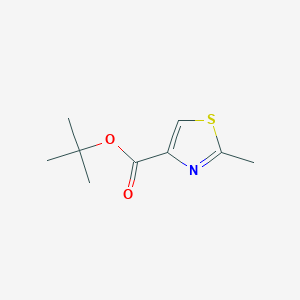
1-(Iodomethyl)-3,3-dimethoxy-1-methylcyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Iodomethyl)-3,3-dimethoxy-1-methylcyclobutane is an organic compound characterized by a cyclobutane ring substituted with an iodomethyl group and two methoxy groups
Méthodes De Préparation
The synthesis of 1-(Iodomethyl)-3,3-dimethoxy-1-methylcyclobutane can be achieved through several synthetic routes. One common method involves the reaction of 3,3-dimethoxy-1-methylcyclobutane with iodomethane in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the substitution of a hydrogen atom with an iodomethyl group.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
1-(Iodomethyl)-3,3-dimethoxy-1-methylcyclobutane undergoes various chemical reactions, including:
Reduction: Reduction of the iodomethyl group can yield the corresponding methyl derivative.
Substitution: The iodomethyl group can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like periodic acid and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Iodomethyl)-3,3-dimethoxy-1-methylcyclobutane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies involving radical reactions and cycloaddition reactions.
Biology: The compound can be used as a precursor for radiolabeled compounds in biological assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(Iodomethyl)-3,3-dimethoxy-1-methylcyclobutane involves its ability to undergo various chemical transformations. The iodomethyl group is particularly reactive, allowing the compound to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Comparaison Avec Des Composés Similaires
1-(Iodomethyl)-3,3-dimethoxy-1-methylcyclobutane can be compared with other similar compounds, such as:
1-(Bromomethyl)-3,3-dimethoxy-1-methylcyclobutane: Similar in structure but with a bromomethyl group instead of an iodomethyl group. The reactivity and applications may differ due to the different halogen atom.
1-(Chloromethyl)-3,3-dimethoxy-1-methylcyclobutane: Another similar compound with a chloromethyl group. The chemical properties and reactivity can vary significantly from the iodomethyl derivative.
Propriétés
Formule moléculaire |
C8H15IO2 |
|---|---|
Poids moléculaire |
270.11 g/mol |
Nom IUPAC |
1-(iodomethyl)-3,3-dimethoxy-1-methylcyclobutane |
InChI |
InChI=1S/C8H15IO2/c1-7(6-9)4-8(5-7,10-2)11-3/h4-6H2,1-3H3 |
Clé InChI |
COBLMJGDEOKFAI-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C1)(OC)OC)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine](/img/structure/B12280882.png)
![Ethyl 5-bromobenzo[d]oxazole-2-carboxylate](/img/structure/B12280884.png)


![3-bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B12280898.png)
![(4-Ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-methylphenyl)sulfonyloxyacetate](/img/structure/B12280900.png)


![(1R,5S,7s)-3,3,9-trioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B12280910.png)
![1H-pyrrolo[3,2-c]pyridine-3-sulfonyl chloride](/img/structure/B12280917.png)

![3-(4-Methoxyphenyl)-1-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}propan-1-one](/img/structure/B12280935.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide](/img/structure/B12280938.png)
